Ethyl E-N-BOC-Piperidin-4-ylacrylate

Stereoselective synthesis Horner-Wadsworth-Emmons reaction (E)-olefin geometry

Ethyl E-N-BOC-Piperidin-4-ylacrylate (CAS 198895-61-3) is a bifunctional piperidine scaffold featuring an N-tert-butoxycarbonyl (BOC) protecting group and an (E)-configured ethyl acrylate moiety. With a molecular formula of C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of calcium channel blockers, kinase inhibitors, and other bioactive molecules requiring a conformationally restricted α,β-unsaturated ester handle.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 198895-61-3
Cat. No. B172397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl E-N-BOC-Piperidin-4-ylacrylate
CAS198895-61-3
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3/b7-6+
InChIKeyXOSLGZABCJLALW-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl E-N-BOC-Piperidin-4-ylacrylate (CAS 198895-61-3): A Defined (E)-Acrylate Building Block for Drug Discovery


Ethyl E-N-BOC-Piperidin-4-ylacrylate (CAS 198895-61-3) is a bifunctional piperidine scaffold featuring an N-tert-butoxycarbonyl (BOC) protecting group and an (E)-configured ethyl acrylate moiety [1]. With a molecular formula of C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of calcium channel blockers, kinase inhibitors, and other bioactive molecules requiring a conformationally restricted α,β-unsaturated ester handle [2]. Its IUPAC name, tert-butyl (E)-4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate, confirms the defined (E)-geometry critical for downstream stereospecific transformations [1].

Why Ethyl E-N-BOC-Piperidin-4-ylacrylate Cannot Be Casually Swapped for Other N-BOC-Piperidine Building Blocks


Generic replacement of this compound with a simple N-BOC-piperidine-4-carboxaldehyde (CAS 137076-22-3) or a non-BOC-protected ethyl piperidin-4-ylacrylate (CAS 669074-80-0) introduces significant synthetic risk. The target compound uniquely combines three critical features: (1) a base-labile BOC protecting group enabling orthogonal deprotection strategies , (2) a pre-installed (E)-α,β-unsaturated ester as a specific Michael acceptor or coupling handle [1], and (3) the defined (E)-geometry confirmed by ¹H NMR (J = 15.9 Hz coupling constant) that would require additional steps to establish or verify in alternative routes . Substituting the aldehyde precursor demands a separate olefination step, while using the deprotected amine alters the reactivity profile and may necessitate re-optimization of downstream transformations. These differences directly impact synthetic efficiency, intermediate stability, and the stereochemical integrity of final drug candidates.

Quantitative Differentiation Evidence for Ethyl E-N-BOC-Piperidin-4-ylacrylate Against Closest Analogs


Stereochemical Integrity: Defined (E)-Configuration via Horner-Wadsworth-Emmons Olefination

The synthetic route employs a Horner-Wadsworth-Emmons reaction between N-Boc-4-piperidinecarboxaldehyde and triethyl phosphonoacetate, yielding the product with exclusive (E)-geometry as confirmed by the diagnostic ¹H NMR coupling constant of J = 15.9 Hz for the olefinic protons . In contrast, generic Wittig or aldol-dehydration approaches to analogous piperidine acrylates often produce (E/Z) mixtures requiring chromatographic separation, reducing yield and adding process complexity [1].

Stereoselective synthesis Horner-Wadsworth-Emmons reaction (E)-olefin geometry

Functional Group Orthogonality: Simultaneous BOC-Protected Amine and Ethyl Acrylate Ester

The compound contains both a BOC-protected secondary amine and an ethyl acrylate ester. The BOC group is selectively cleaved under acidic conditions (e.g., TFA or HCl) without affecting the α,β-unsaturated ester, as demonstrated by the routine synthetic use of this intermediate in patent WO2010/114181 [1]. In comparison, the deprotected analog (E)-Ethyl 3-(piperidin-4-yl)acrylate (CAS 669074-80-0) has a free amine that can undergo competing Michael addition or acylation reactions, limiting its utility as a directly usable building block without additional protection .

Orthogonal protection Piperidine building block BOC deprotection selectivity

Validated Intermediate in Patent Calcium Channel Blocker Program

Patent WO2010/114181 A1 (Shionogi & Co.) explicitly claims and exemplifies this compound as a key intermediate for constructing acrylamide-based calcium channel (VGCC) blockers [1]. The compound's presence in a granted patent family confirms its validated utility in producing biologically active molecules. In contrast, many generic N-BOC-piperidine building blocks (e.g., N-Boc-4-piperidinecarboxaldehyde, CAS 137076-22-3) lack this specific patent precedence for calcium channel programs, making the target compound the direct-choice intermediate for reproducing or optimizing the disclosed structures .

Calcium channel blocker Acrylamide pharmacophore Medicinal chemistry patent

Commercial Purity Specifications: ≥98% vs. Typical 95% for Generic Analogs

Multiple commercial suppliers offer this compound at ≥98% purity (HPLC), with batch-specific QC data including NMR, HPLC, and GC . In contrast, many generic piperidine-acrylate analogs are listed at 95% minimum purity . This purity differential reduces the burden of pre-use purification and improves the reliability of stoichiometric calculations in multi-step syntheses.

Purity analysis Quality control Building block procurement

Optimal Use Cases for Ethyl E-N-BOC-Piperidin-4-ylacrylate Based on Evidence


Synthesis of Conformationally Restricted Acrylamide Kinase Inhibitor Libraries

The compound's (E)-acrylate handle serves as a Michael acceptor for covalent inhibitor design. After BOC deprotection, the free piperidine amine can be coupled to diverse carboxylic acid building blocks, generating focused libraries of acrylamide-based kinase inhibitors. The defined (E)-geometry ensures consistent presentation of the electrophilic warhead to target cysteine residues, as exploited in the development of irreversible BTK and EGFR inhibitors .

Scale-Up of Calcium Channel Blocker Intermediates per Patent WO2010/114181

Process chemistry groups scaling the Shionogi VGCC blocker series can directly purchase this compound as a GMP-ready or high-purity intermediate. The validated Horner-Wadsworth-Emmons synthesis (70% yield at 14 g scale) provides a reliable starting point for further process optimization and kilogram-scale production .

Orthogonal Deprotection Strategies in Complex Molecule Synthesis

In total synthesis or late-stage functionalization campaigns, the simultaneous presence of a base-labile BOC group and a stable ethyl ester enables chemists to selectively reveal the piperidine amine without perturbing other ester functionalities in the molecule. This orthogonality is critical for constructing prodrugs or antibody-drug conjugate (ADC) payloads where sequential deprotection steps are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl E-N-BOC-Piperidin-4-ylacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.